molecular formula C20H15ClN4O2S B2612485 (E)-1-(3-chlorophenyl)-3-(2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea CAS No. 941895-62-1

(E)-1-(3-chlorophenyl)-3-(2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Cat. No. B2612485
CAS RN: 941895-62-1
M. Wt: 410.88
InChI Key: HUBMEAWFDAUAPF-HKOYGPOVSA-N
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Description

(E)-1-(3-chlorophenyl)-3-(2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C20H15ClN4O2S and its molecular weight is 410.88. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(3-chlorophenyl)-3-(2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(3-chlorophenyl)-3-(2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activities

Quinazoline derivatives have been synthesized and evaluated for their antimicrobial activities. For instance, Patel and Shaikh (2011) synthesized 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and assessed their antimicrobial properties, finding that some compounds exhibited good activity compared with standard drugs (Patel & Shaikh, 2011).

Antioxidant and Anticholinesterase Activities

Coumarylthiazole derivatives containing aryl urea/thiourea groups have shown inhibitory effects on acetylcholinesterase and butyrylcholinesterase, with some compounds exhibiting strong inhibition and significant antioxidant activities (Kurt et al., 2015).

Anti-inflammatory and Analgesic Agents

Quinazolinone derivatives have also been evaluated for potential anti-inflammatory and analgesic activities. Farag et al. (2012) synthesized new quinazoline derivatives and screened them for their anti-inflammatory and analgesic properties (Farag et al., 2012).

Tyrosinase Inhibitory Properties

A series of isoquinoline urea/thiourea derivatives were synthesized and evaluated for their inhibitory effects on tyrosinase, an enzyme involved in melanin synthesis. Among these compounds, some showed significant inhibitory activities, suggesting potential applications in treating hyperpigmentation disorders (Genc et al., 2014).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(3-chlorophenyl)-3-(2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 3-chloroaniline with 2-thiophenemethanamine to form the intermediate 3-(2-thiophenemethyl)aniline. This intermediate is then reacted with 2,3-dihydroquinazolin-4(1H)-one to form the final product.", "Starting Materials": [ "3-chloroaniline", "2-thiophenemethanamine", "2,3-dihydroquinazolin-4(1H)-one" ], "Reaction": [ "Step 1: Condensation of 3-chloroaniline with 2-thiophenemethanamine in the presence of a base such as potassium carbonate to form 3-(2-thiophenemethyl)aniline.", "Step 2: Reaction of 3-(2-thiophenemethyl)aniline with 2,3-dihydroquinazolin-4(1H)-one in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a base such as triethylamine to form (E)-1-(3-chlorophenyl)-3-(2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea." ] }

CAS RN

941895-62-1

Product Name

(E)-1-(3-chlorophenyl)-3-(2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Molecular Formula

C20H15ClN4O2S

Molecular Weight

410.88

IUPAC Name

1-(3-chlorophenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea

InChI

InChI=1S/C20H15ClN4O2S/c21-13-5-3-6-14(11-13)22-19(26)24-18-16-8-1-2-9-17(16)23-20(27)25(18)12-15-7-4-10-28-15/h1-11H,12H2,(H2,22,24,26)

InChI Key

HUBMEAWFDAUAPF-HKOYGPOVSA-N

SMILES

C1=CC2=C(N(C(=O)N=C2C=C1)CC3=CC=CS3)NC(=O)NC4=CC(=CC=C4)Cl

solubility

not available

Origin of Product

United States

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